molecular formula C23H29NO4S B11831541 (3R,5R)-3-butyl-3-ethyl-7-methoxy-5-phenyl-2,3,4,5-tetrahydrobenzo[f][1,4]thiazepine-8-carbaldehyde 1,1-dioxide

(3R,5R)-3-butyl-3-ethyl-7-methoxy-5-phenyl-2,3,4,5-tetrahydrobenzo[f][1,4]thiazepine-8-carbaldehyde 1,1-dioxide

Cat. No.: B11831541
M. Wt: 415.5 g/mol
InChI Key: PZYIRIHLNKVQKW-DHIUTWEWSA-N
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Description

(3R,5R)-3-butyl-3-ethyl-7-methoxy-5-phenyl-2,3,4,5-tetrahydrobenzo[f][1,4]thiazepine-8-carbaldehyde 1,1-dioxide is a complex organic compound belonging to the thiazepine family. This compound is characterized by its unique structure, which includes a tetrahydrobenzo[f][1,4]thiazepine ring system with various substituents such as butyl, ethyl, methoxy, and phenyl groups. The presence of the carbaldehyde and dioxide functionalities further adds to its chemical diversity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3R,5R)-3-butyl-3-ethyl-7-methoxy-5-phenyl-2,3,4,5-tetrahydrobenzo[f][1,4]thiazepine-8-carbaldehyde 1,1-dioxide typically involves multi-step organic reactions. The key steps include the formation of the thiazepine ring, introduction of the substituents, and oxidation to form the dioxide functionality. Common reagents used in these reactions include thionyl chloride, sodium methoxide, and various aldehydes and ketones.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of advanced catalysts, controlled temperature and pressure conditions, and efficient purification techniques such as chromatography and recrystallization.

Chemical Reactions Analysis

Types of Reactions

(3R,5R)-3-butyl-3-ethyl-7-methoxy-5-phenyl-2,3,4,5-tetrahydrobenzo[f][1,4]thiazepine-8-carbaldehyde 1,1-dioxide undergoes various chemical reactions, including:

    Oxidation: Conversion of the thiazepine ring to its dioxide form.

    Reduction: Reduction of the carbaldehyde group to an alcohol.

    Substitution: Introduction of different substituents on the thiazepine ring.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions often involve controlled temperatures, inert atmospheres, and specific solvents to ensure the desired transformations.

Major Products

The major products formed from these reactions include various derivatives of the thiazepine ring with different functional groups, which can be further utilized in scientific research and industrial applications.

Scientific Research Applications

(3R,5R)-3-butyl-3-ethyl-7-methoxy-5-phenyl-2,3,4,5-tetrahydrobenzo[f][1,4]thiazepine-8-carbaldehyde 1,1-dioxide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects in various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (3R,5R)-3-butyl-3-ethyl-7-methoxy-5-phenyl-2,3,4,5-tetrahydrobenzo[f][1,4]thiazepine-8-carbaldehyde 1,1-dioxide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways are still under investigation, but preliminary studies suggest involvement in oxidative stress and cell signaling pathways.

Comparison with Similar Compounds

Similar Compounds

  • (3R,5R)-3-butyl-3-ethyl-7,8-dimethoxy-5-phenyl-4,5-dihydro-2H-benzo[f][1,4]thiazepine 1,1-dioxide
  • (3R,5R)-3-butyl-3-ethyl-7,8-dimethoxy-5-phenyl-4,5-dihydro-2H-benzo[f][1,4]thiazepine

Uniqueness

The uniqueness of (3R,5R)-3-butyl-3-ethyl-7-methoxy-5-phenyl-2,3,4,5-tetrahydrobenzo[f][1,4]thiazepine-8-carbaldehyde 1,1-dioxide lies in its specific substituents and functional groups, which confer distinct chemical and biological properties. The presence of the methoxy and carbaldehyde groups, along with the thiazepine ring, makes it a versatile compound for various applications.

Properties

Molecular Formula

C23H29NO4S

Molecular Weight

415.5 g/mol

IUPAC Name

(3R,5R)-3-butyl-3-ethyl-7-methoxy-1,1-dioxo-5-phenyl-4,5-dihydro-2H-1λ6,4-benzothiazepine-8-carbaldehyde

InChI

InChI=1S/C23H29NO4S/c1-4-6-12-23(5-2)16-29(26,27)21-13-18(15-25)20(28-3)14-19(21)22(24-23)17-10-8-7-9-11-17/h7-11,13-15,22,24H,4-6,12,16H2,1-3H3/t22-,23-/m1/s1

InChI Key

PZYIRIHLNKVQKW-DHIUTWEWSA-N

Isomeric SMILES

CCCC[C@@]1(CS(=O)(=O)C2=C(C=C(C(=C2)C=O)OC)[C@H](N1)C3=CC=CC=C3)CC

Canonical SMILES

CCCCC1(CS(=O)(=O)C2=C(C=C(C(=C2)C=O)OC)C(N1)C3=CC=CC=C3)CC

Origin of Product

United States

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